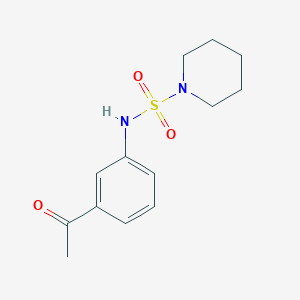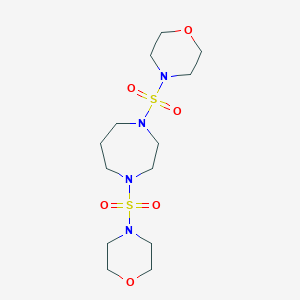![molecular formula C17H24ClN3O B289047 1-[4-(4-Chlorophenyl)piperazine-1-carbonyl]azepane](/img/structure/B289047.png)
1-[4-(4-Chlorophenyl)piperazine-1-carbonyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-Chlorophenyl)piperazine-1-carbonyl]azepane, also known as CP-154,526, is a selective antagonist for the corticotropin-releasing hormone receptor 1 (CRH1). It was first synthesized in the late 1990s and has since been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
1-[4-(4-Chlorophenyl)piperazine-1-carbonyl]azepane acts as a selective antagonist for the CRH1 receptor, which is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. By blocking the CRH1 receptor, 1-[4-(4-Chlorophenyl)piperazine-1-carbonyl]azepane inhibits the release of cortisol, a stress hormone that is overproduced in individuals with anxiety and stress-related disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-[4-(4-Chlorophenyl)piperazine-1-carbonyl]azepane can reduce anxiety-like behaviors in animal models and improve symptoms of depression in humans. It has also been shown to reduce drug-seeking behavior in individuals with a history of drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(4-Chlorophenyl)piperazine-1-carbonyl]azepane is a useful tool for studying the role of the CRH1 receptor in various diseases and behaviors. However, its selectivity for the CRH1 receptor may limit its usefulness in certain experiments where other receptors may also be involved.
Direcciones Futuras
1. Investigating the potential therapeutic applications of 1-[4-(4-Chlorophenyl)piperazine-1-carbonyl]azepane in other diseases, such as post-traumatic stress disorder (PTSD) and Alzheimer's disease.
2. Developing more selective CRH1 receptor antagonists with fewer off-target effects.
3. Studying the long-term effects of 1-[4-(4-Chlorophenyl)piperazine-1-carbonyl]azepane on the HPA axis and other physiological systems.
4. Investigating the potential use of 1-[4-(4-Chlorophenyl)piperazine-1-carbonyl]azepane in combination with other drugs for improved therapeutic efficacy.
Métodos De Síntesis
1-[4-(4-Chlorophenyl)piperazine-1-carbonyl]azepane can be synthesized through a multi-step process starting with 4-chlorobenzoic acid and piperazine. The final step involves the reaction of the intermediate compound with azepane to form the desired product.
Aplicaciones Científicas De Investigación
1-[4-(4-Chlorophenyl)piperazine-1-carbonyl]azepane has been studied for its potential therapeutic applications in various diseases, including anxiety disorders, depression, and stress-related disorders. It has also been investigated for its role in drug addiction and withdrawal.
Propiedades
Fórmula molecular |
C17H24ClN3O |
|---|---|
Peso molecular |
321.8 g/mol |
Nombre IUPAC |
azepan-1-yl-[4-(4-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H24ClN3O/c18-15-5-7-16(8-6-15)19-11-13-21(14-12-19)17(22)20-9-3-1-2-4-10-20/h5-8H,1-4,9-14H2 |
Clave InChI |
MKOHSCFQOBTKGL-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1CCCN(CC1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane](/img/structure/B288976.png)


![N-(4-bromophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B289000.png)
![[1,1'-Biphenyl]-4-yl diethylcarbamate](/img/structure/B289001.png)


![1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone](/img/structure/B289063.png)
![1-{1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289064.png)
![1-{1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289065.png)
![1-{3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B289066.png)
![1-[3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B289067.png)

